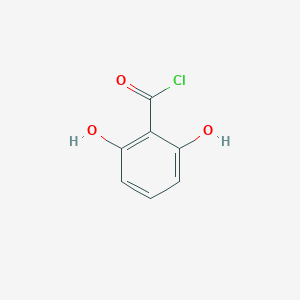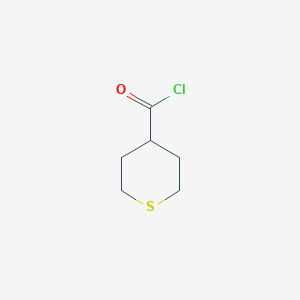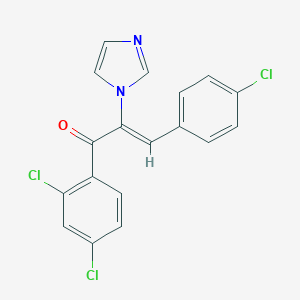
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) is a chemical compound with a molecular formula of C17H10Cl3N3O. It is commonly known as Clotrimazole and is an antifungal medication used to treat various fungal infections. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.
作用機序
The mechanism of action of Clotrimazole is related to its ability to inhibit the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the structural integrity and function of fungal cell membranes, and its inhibition leads to the disruption of fungal cell membranes and the death of fungal cells. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal properties, Clotrimazole has been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. Clotrimazole has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
Clotrimazole has several advantages for lab experiments. It is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of Clotrimazole in lab experiments. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. In addition, Clotrimazole can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for the study of Clotrimazole. One area of research is the development of new formulations of Clotrimazole that can improve its efficacy and reduce its toxicity. Another area of research is the study of Clotrimazole's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is ongoing research into the use of Clotrimazole as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in this context.
Conclusion:
In conclusion, Clotrimazole is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. However, it has also been shown to have antiviral, antibacterial, and anticancer properties and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of Clotrimazole in these contexts.
合成法
The synthesis of Clotrimazole is a complex multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-imidazolyl ethanone. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazolyl propenone. Finally, the propenone is reacted with thioacetic acid in the presence of a base to form Clotrimazole.
科学的研究の応用
Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, Clotrimazole has also been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
特性
CAS番号 |
120758-61-4 |
|---|---|
製品名 |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
分子式 |
C18H11Cl3N2O |
分子量 |
377.6 g/mol |
IUPAC名 |
(Z)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11Cl3N2O/c19-13-3-1-12(2-4-13)9-17(23-8-7-22-11-23)18(24)15-6-5-14(20)10-16(15)21/h1-11H/b17-9- |
InChIキー |
AXQASNCLMPIHAZ-MFOYZWKCSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3)Cl |
SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
正規SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
同義語 |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



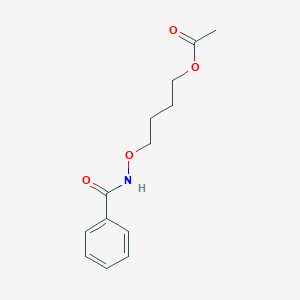
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
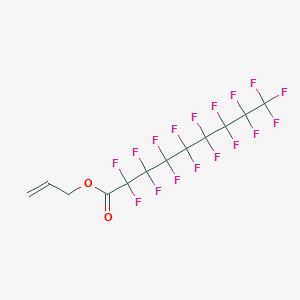
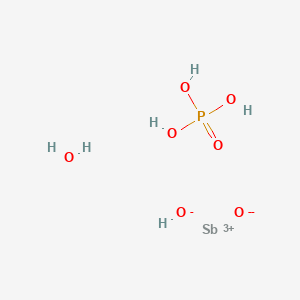

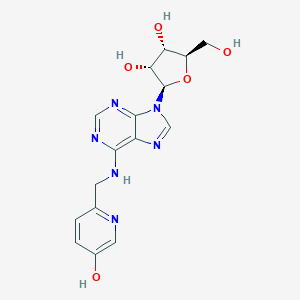
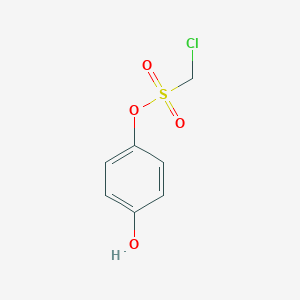
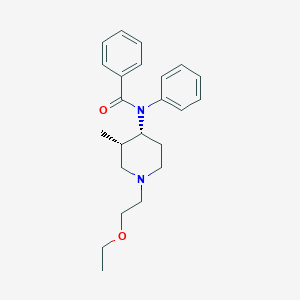
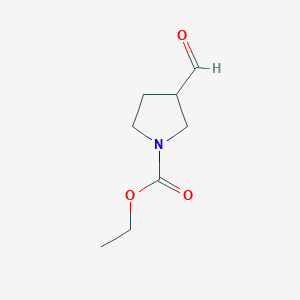
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
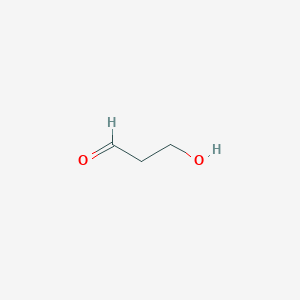
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
